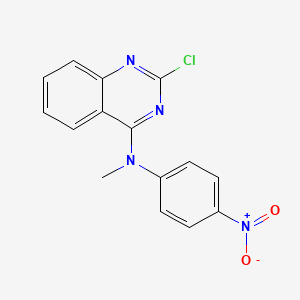
2-chloro-N-methyl-N-(4-nitrophenyl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-chloro-N-methyl-N-(4-nitrophenyl)quinazolin-4-amine is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)quinazolin-4-amine typically involves the reaction of 2-chloroquinazoline with 4-nitrobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amine group of 4-nitrobenzylamine attacks the chloro group of 2-chloroquinazoline, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-chloro-N-methyl-N-(4-nitrophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines, thiols, alkoxides, bases like potassium carbonate, solvents like DMF.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or DMF.
Major Products Formed
Reduction: Formation of (2-Chloro-quinazolin-4-yl)-(4-amino-phenyl)-methyl-amine.
Substitution: Formation of various substituted quinazoline derivatives.
Coupling: Formation of biaryl or diaryl derivatives.
科学的研究の応用
2-chloro-N-methyl-N-(4-nitrophenyl)quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-chloro-N-methyl-N-(4-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets. For instance, in its antibacterial activity, the compound may inhibit bacterial enzymes or interfere with cell wall synthesis. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
- (2-Chloro-quinazolin-4-yl)-(3-methoxy-phenyl)-amine
- (2-Chloro-quinazolin-4-yl)-(4-dimethylaminophenyl)-methylamine
- (2-Chloro-quinazolin-4-yl)-propylamine
Uniqueness
2-chloro-N-methyl-N-(4-nitrophenyl)quinazolin-4-amine is unique due to the presence of both a chloro and a nitro group, which confer distinct chemical reactivity and biological activity. The nitro group, in particular, is known for its electron-withdrawing properties, which can influence the compound’s interaction with biological targets and its overall stability.
特性
CAS番号 |
827030-36-4 |
|---|---|
分子式 |
C15H11ClN4O2 |
分子量 |
314.72 g/mol |
IUPAC名 |
2-chloro-N-methyl-N-(4-nitrophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C15H11ClN4O2/c1-19(10-6-8-11(9-7-10)20(21)22)14-12-4-2-3-5-13(12)17-15(16)18-14/h2-9H,1H3 |
InChIキー |
WXELIIFXJNHKGQ-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C2=NC(=NC3=CC=CC=C32)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














